Rubradirin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rubradirin is an antibiotic of complex chemical structure which is active vs. methicillin resistant staphylococci. It acts as a selective inhibitor of enzymatic peptide initiation.

Aplicaciones Científicas De Investigación

Biosynthesis of Rubradirin

Rubradirin, an ansamycin antibiotic, is produced by Streptomyces achromogenes var. rubradiris. The biosynthesis involves a gene cluster with 58 ORFs, essential for the formation of rubradirin's distinct moieties. Disruption of PKS (rubA) and glycosyltransferase (rubG2) genes results in the complete elimination of rubradirin production, underlining the critical role of these genes in its biosynthesis (Kim et al., 2008).

Gene Identification in Rubradirin Biosynthesis

The rub52 gene, identified in the rubradirin biosynthetic gene cluster, encodes thymidine diphospho-glucose 2,3-dehydratase, playing a pivotal role in rubradirin's formation. The gene's product was further validated through in vitro enzyme assays, emphasizing its critical function in the biosynthetic pathway (Maharjan et al., 2003).

Rubradirin Resistance Mediated by ABC Transporters

Research identifies ABC transporter RubT1 as a key mediator of rubradirin resistance. Located in the rubradirin gene cluster, RubT1's resistance affinity was determined through antibacterial activity tests and analytical techniques, highlighting its role in rubradirin's pharmacodynamics (Lamichhane et al., 2006).

Functional Characterization of Rubradirin Genes

The functionalities of rubN6 and rubN4 genes, annotated as thymidine diphosphate glucose 4-ketoreductase and 3-aminotransferase, respectively, were verified through in vitro enzyme assays. These findings contribute significantly to the understanding of rubradirin's biosynthetic pathway (Lamichhane et al., 2006).

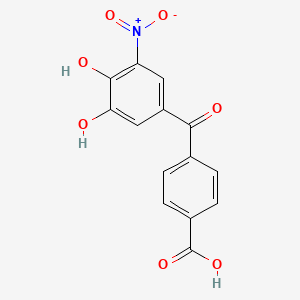

Nitrosugar Biosynthesis in Rubradirin

The enzymes ORF36 and rubN8 play a crucial role in nitrosugar biosynthesis for rubradirin, specifically in the double-oxidation of TDP-evernosamine to TDP-evernitrosose. This finding underscores the complexity and specificity of the biosynthetic pathways involved in rubradirin production (Hu et al., 2008).

Enzymes in Rubradirin Biosynthesis

The biosynthesis of rubradirin requires acyladenylate‐forming enzymes, one for activating L‐tyrosine and another for linking an acyl moiety to aminocoumarin. RubC1 is identified as a unique bifunctional enzyme with aminocoumarin acyl ligase and tyrosine‐adenylation domains, pivotal in rubradirin biosynthesis (Boll et al., 2011).

Aminocoumarin Antibiotics and Rubradirin

Aminocoumarin antibiotics, including rubradirin, are known for their gyrase inhibitory properties. The biosynthetic gene clusters for these antibiotics have been studied extensively, offering insights into the complex pathways involved in their synthesis and the diverse biological activities of rubradirin (Heide, 2009).

Propiedades

Número CAS |

11031-38-2 |

|---|---|

Nombre del producto |

Rubradirin |

Fórmula molecular |

C48H46N4O20 |

Peso molecular |

998.9 |

Nombre IUPAC |

A name could not be generated for this structure. |

InChI |

InChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11+/t19-,20-,27+,39-,40-,43+,47+,48+/m0/s1 |

Clave InChI |

GBZJIWQNTNUYGZ-ARBZVXFDSA-N |

SMILES |

Oc1c(O[C@H]2O[C@@H](C)[C@@H](OC)[C@](C)(N(=O)=O)C2)cc(C(Nc(c(O)c3ccc(OC)cc3o4)c4=O)=O)nc1C(O[C@@H]5[C@H](O)C([C@]6(C)OC(C(c7c8cc(C)c(O)c7C(/C(C)=C/[C@@H]5C)=O)=O)=C(NC6)C8=O)=O)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Rubradirin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

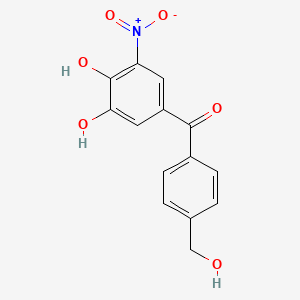

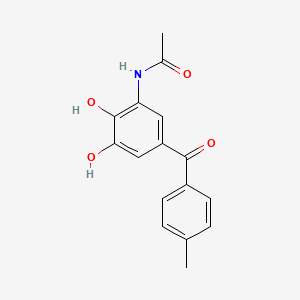

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)